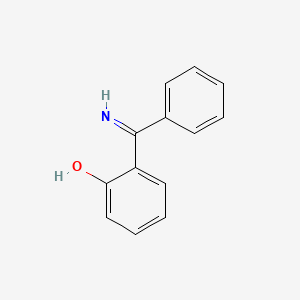
2-(Iminophenylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Iminobenzyl)phenol is an organic compound that features both phenolic and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]
Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(alpha-Iminobenzyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with only a hydroxyl group attached to a benzene ring.
Benzaldehyde: Contains an aldehyde group attached to a benzene ring.
2-Aminophenol: Contains both an amino and a hydroxyl group attached to a benzene ring.
Uniqueness: 2-(alpha-Iminobenzyl)phenol is unique due to the presence of both phenolic and imine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
54758-71-3 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(benzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H |
Clé InChI |
DOUQQEKNGVJESK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


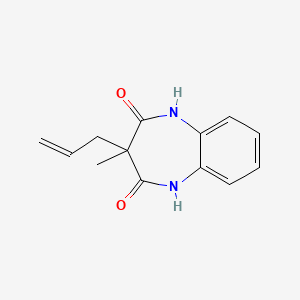
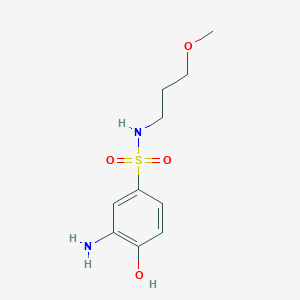
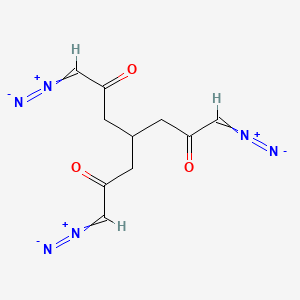
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)

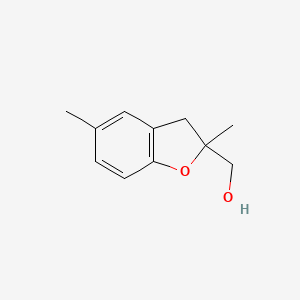
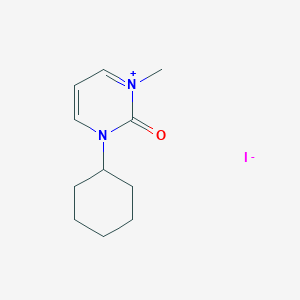
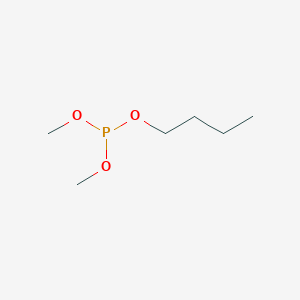
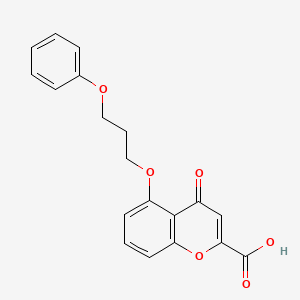
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

